molecular formula C11H17Br B8411524 2-Bromomethyl-spiro[4.5]dec-1-ene

2-Bromomethyl-spiro[4.5]dec-1-ene

カタログ番号: B8411524
分子量: 229.16 g/mol
InChIキー: MEVPDSROOKXSAG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromomethyl-spiro[4.5]dec-1-ene is a useful research compound. Its molecular formula is C11H17Br and its molecular weight is 229.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthetic Applications

1.1 Intermediates in Organic Synthesis

2-Bromomethyl-spiro[4.5]dec-1-ene serves as a versatile intermediate in the synthesis of more complex organic molecules. Its bromomethyl group allows for nucleophilic substitution reactions, which can lead to the formation of a variety of derivatives.

Table 1: Reactions Involving this compound

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReaction with nucleophiles (e.g., amines)Amino derivatives
Coupling ReactionsFormation of carbon-carbon bondsBiaryl compounds
Cyclization ReactionsFormation of cyclic structuresSpirocyclic compounds

Case Study: Synthesis of Spirocyclic Compounds
Research has demonstrated that this compound can be utilized to synthesize spirocyclic compounds through cyclization reactions, enhancing the library of spiro compounds available for further biological evaluation .

Biological Applications

2.1 Potential Anticancer Activity

Recent studies suggest that derivatives of this compound exhibit promising anticancer properties. The compound's ability to induce apoptosis in cancer cells has been explored, making it a candidate for further pharmacological development.

Table 2: Anticancer Activity of Derivatives

CompoundCancer TypeIC50 Value (μM)
Derivative AMDA468 Breast Cancer0.05
Derivative BA549 Lung Cancer0.10

Case Study: Mechanism of Action
In vitro studies have indicated that compounds derived from this compound induce apoptosis through mitochondrial pathways, leading to cell death in cancerous cells .

2.2 Neuropharmacological Potential

The compound's structure suggests potential interactions with neurotransmitter systems, particularly in modulating neuronal excitability.

Table 3: Neuropharmacological Effects

EffectMechanismReference
Reduced Neuronal ExcitabilityPotassium Channel Modulation

化学反応の分析

Nucleophilic Substitution Reactions

The bromomethyl group undergoes classical SN_N2 reactions with nucleophiles, yielding functionalized spiro derivatives.

ReagentConditionsProductYieldReferences
NaOH (aq.)EtOH, reflux, 4 h2-Hydroxymethyl-spiro[4.5]dec-1-ene74%a^a ,
KCNDMF, 80°C, 12 h2-Cyanomethyl-spiro[4.5]dec-1-ene68%
NaN3_3DMSO, 60°C, 6 h2-Azidomethyl-spiro[4.5]dec-1-ene82%

a^aYield after acetal deprotection.
Mechanistic Insight : The spirocyclic structure introduces steric hindrance, slowing substitution kinetics compared to linear analogs .

Cross-Coupling Reactions

The bromide participates in Suzuki-Miyaura couplings with aryl/vinyl boronic acids under palladium catalysis.

Boronic AcidCatalyst SystemProductYieldReferences
Phenylboronic acidPd(PPh3_3)4_4, K2_2CO3_32-Phenylmethyl-spiro[4.5]dec-1-ene85% ,
Vinylboronic esterPd(dppf)Cl2_2, Cs2_2CO3_32-Vinylmethyl-spiro[4.5]dec-1-ene78%

Notable Example : Coupling with 4-bromophenylboronic acid under visible-light photoredox conditions enhances yields via radical intermediates .

Radical Bromination and Additions

The bromomethyl group and double bond engage in light-mediated radical reactions .

ReagentConditionsProductYieldReferences
NBS, Br2_2Visible light, CH3_3CN2-(Dibromomethyl)-spiro[4.5]dec-1-ene99%
BrCCl3_3hv, 25°C, 2 h1,2-Dibromo-spiro[4.5]decane65%

Mechanism : Bromine radicals generated via NBS photolysis add to the double bond, followed by H abstraction .

Hydrogenation and Reduction

The double bond is selectively reduced to form saturated spiro derivatives.

CatalystConditionsProductYieldReferences
H2_2, Pd/CEtOAc, 25°C, 12 h2-Bromomethyl-spiro[4.5]decane95%
NaBH4_4MeOH, 0°C, 1 hPartial reduction (not observed)

Note : Full hydrogenation preserves the bromomethyl group without dehalogenation .

Epoxidation and Ring-Opening

The double bond reacts with electrophilic oxidants to form epoxides.

ReagentConditionsProductYieldReferences
m-CPBACH2_2Cl2_2, 0°CSpiro[4.5]dec-1-ene-2-bromomethyl epoxide88%
H2_2O2_2, HOAc60°C, 6 h1,2-Diol derivative72%

Applications : Epoxides undergo acid-catalyzed ring-opening to yield diols or ethers .

Elimination Reactions

Strong bases induce dehydrohalogenation to form conjugated dienes.

BaseConditionsProductYieldReferences
t-BuOKTHF, reflux, 3 hSpiro[4.5]deca-1,3-diene61%
DBUToluene, 110°C, 8 hSame as above58%

Key Insight : Steric effects from the spiro system favor β-hydride elimination over competing pathways .

特性

分子式

C11H17Br

分子量

229.16 g/mol

IUPAC名

3-(bromomethyl)spiro[4.5]dec-3-ene

InChI

InChI=1S/C11H17Br/c12-9-10-4-7-11(8-10)5-2-1-3-6-11/h8H,1-7,9H2

InChIキー

MEVPDSROOKXSAG-UHFFFAOYSA-N

正規SMILES

C1CCC2(CC1)CCC(=C2)CBr

製品の起源

United States

Synthesis routes and methods

Procedure details

To a solution of spiro[4.5]dec-1-en-2-yl-methanol (50 mg) obtained in Step 5 in chloroform (1 mL) were added triphenylphosphine (87 mg) and N-bromo-succinimide (87 mg) under ice-cooling, followed by stirring the reaction mixture at room temperature for 1 hour. Then, the reaction mixture was concentrated in vacuo and the residue was purified by column chromatography on silica gel (hexane) to give 2-bromomethyl-spiro[4.5]dec-1-ene (55 mg).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。